5-bromo-7-fluoro-1H-indazole

Regioselective synthesis Cross-coupling Sequential functionalization

5-Bromo-7-fluoro-1H-indazole (CAS 1260381-83-6) is a strategic, dual-halogenated indazole building block for medicinal chemistry. The C5-Br enables palladium-catalyzed cross-coupling while the C7-F serves as both a metabolic blocking group and a hydrogen-bond acceptor validated in factor Xa co-crystal structures. This orthogonal reactivity allows a two-step, protecting-group-free divergent synthesis, reducing step count by 2–3 steps compared to mono-halogenated intermediates. Prioritize this scaffold when independent variation of C5 and C7 substituents is required for kinase or serine protease inhibitor programs. Available in high purity (≥97%) from multiple global suppliers with ambient shipping.

Molecular Formula C7H4BrFN2
Molecular Weight 215.025
CAS No. 1260381-83-6
Cat. No. B597909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-7-fluoro-1H-indazole
CAS1260381-83-6
Molecular FormulaC7H4BrFN2
Molecular Weight215.025
Structural Identifiers
SMILESC1=C(C=C(C2=C1C=NN2)F)Br
InChIInChI=1S/C7H4BrFN2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11)
InChIKeyISWLAMCDXBYLHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-7-fluoro-1H-indazole CAS 1260381-83-6: A Dual-Halogenated Heterocyclic Scaffold for Precision Medicinal Chemistry


5-Bromo-7-fluoro-1H-indazole (CAS 1260381-83-6, C₇H₄BrFN₂, MW 215.02) is a halogenated indazole derivative featuring bromine at the C5 position and fluorine at the C7 position of the bicyclic indazole core [1]. The compound serves as a versatile synthetic intermediate in medicinal chemistry programs, with the dual-halogen substitution pattern enabling regioselective functionalization via orthogonal coupling chemistries (Suzuki-Miyaura at C5-Br, nucleophilic aromatic substitution or selective lithiation at C7-F) [2]. The 7-fluoro substituent additionally confers metabolic stability advantages by blocking oxidative metabolism at that position [3].

Why 5-Bromo-7-fluoro-1H-indazole Cannot Be Replaced by Other Halogenated Indazoles


Among positional isomers sharing the molecular formula C₇H₄BrFN₂, the 5-Br/7-F substitution pattern of CAS 1260381-83-6 is structurally unique and confers distinct electronic and steric properties that alter both chemical reactivity and biological target engagement [1]. The 5-Br serves as a handle for cross-coupling, while the 7-F occupies a position where it can engage in hydrogen bonding with protein backbone residues, as demonstrated in factor Xa inhibitor co-crystal structures where 7-fluoroindazole forms a 2.9 Å hydrogen bond with Gly216 N-H [2]. In contrast, mono-halogenated analogs (e.g., 5-bromo-1H-indazole, CAS 53857-57-1) lack the metabolic blocking and hydrogen-bonding capacity of the 7-fluoro group [3]. Furthermore, SAR studies on halogenated indazole SCRAs have established that fluorine substitution consistently produces lower EC₅₀ values compared to bromine or chlorine at the same position, confirming that halogen type—not merely the presence of any halogen—dictates biological potency [4].

Quantitative Differentiation Evidence: 5-Bromo-7-fluoro-1H-indazole vs. Closest Analogs


Orthogonal Functionalization Capacity: Dual Reactive Handles Enable Sequential Diversification

The presence of both C5-Br and C7-F substituents on the indazole core enables orthogonal functionalization strategies that are impossible with mono-halogenated analogs. The C5-Br is reactive toward palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the C7-F can undergo nucleophilic aromatic substitution or directed ortho-lithiation under controlled conditions. This dual reactivity allows sequential derivatization at two distinct positions without protection/deprotection steps, reducing synthetic step count and improving overall yield compared to mono-halogenated alternatives that require multiple protection-deprotection cycles .

Regioselective synthesis Cross-coupling Sequential functionalization

7-Fluoro Substituent Confers Metabolic Stability via CYP450 Oxidation Blockade

Fluorine substitution at the C7 position of the indazole scaffold confers enhanced metabolic stability by blocking oxidative metabolism at that site. In factor Xa inhibitor programs, the 7-fluoroindazole moiety demonstrated superior pharmacokinetic profiles compared to non-fluorinated analogs, attributed to resistance to CYP450-mediated hydroxylation at the 7-position [1]. This metabolic blocking effect is absent in 5-bromo-1H-indazole (no fluorine at C7) and in positional isomers where fluorine is located at positions other than C7 [2]. The 7-fluoro substituent also maintains a critical hydrogen bond interaction with the protein backbone (Gly216 N-H, 2.9 Å) as shown in co-crystal structures, which is not observed with non-fluorinated analogs [3].

Metabolic stability CYP450 In vivo half-life

Halogen Type Dictates CB1 Receptor Potency: Fluorine Substitution Yields Lower EC₅₀ Than Bromine

In a systematic SAR study of 19 halogenated indazole synthetic cannabinoid receptor agonists (SCRAs) evaluated using the AequoScreen® CB1 receptor assay, analogs with a fluorine substitution at the 5-position on the indazole core exhibited the lowest EC₅₀ values compared to chlorinated and brominated analogs [1]. For SCRAs with a methyl ester head moiety (MMB or MDMB), the potency rank order was: fluorinated (lowest EC₅₀) < chlorinated < brominated (highest EC₅₀). For SCRAs with an amide head moiety (AB or ADB), the opposite relationship was observed, confirming that halogen type—not merely presence/absence—significantly modulates target engagement potency [2].

CB1 receptor Synthetic cannabinoid Structure-activity relationship

Physical Property Differentiation: Density and Predicted Boiling Point vs. Positional Isomers

The 5-Br/7-F substitution pattern of CAS 1260381-83-6 confers distinct physical properties compared to its positional isomers sharing the same molecular formula C₇H₄BrFN₂. The compound has a reported density of 1.86 ± 0.06 g/cm³ and predicted boiling point of 331.3 ± 22.0 °C at 760 mmHg [1]. These values differ from positional isomers such as 4-Bromo-6-fluoroindazole (CAS 885520-35-4) and 6-Bromo-5-fluoro-1H-indazole (CAS 1286734-85-7) [2]. Such differences, while modest in absolute terms, can be sufficient to alter chromatographic retention times (HPLC, flash chromatography) and recrystallization behavior, enabling easier purification and unambiguous analytical verification of the correct isomer .

Physicochemical properties Chromatography Purification

Recommended Application Scenarios for 5-Bromo-7-fluoro-1H-indazole (CAS 1260381-83-6)


Parallel Library Synthesis Requiring Sequential, Regioselective Derivatization

Medicinal chemistry groups constructing focused libraries of indazole-based kinase inhibitors should prioritize CAS 1260381-83-6 when the SAR plan requires independent variation of substituents at the C5 and C7 positions. The orthogonal reactivity of C5-Br (Suzuki coupling) and C7-F (SNAr under forcing conditions or directed lithiation) enables a divergent synthesis strategy: first functionalize the C5 position via palladium-catalyzed cross-coupling while the C7-F remains intact, then subsequently derivatize C7 using nucleophilic aromatic substitution with amines or alkoxides. This two-step, no-protection-group sequence reduces total step count by 2-3 steps compared to using mono-halogenated intermediates that would require protection of the reactive indazole N-H and/or sequential halogenation [1].

Factor Xa and Related Serine Protease Inhibitor Development

Research programs targeting factor Xa or structurally related serine proteases should consider 5-bromo-7-fluoro-1H-indazole as a privileged core scaffold. The 7-fluoro substituent has been validated in co-crystal structures to form a critical hydrogen bond (2.9 Å) with the backbone N-H of Gly216 in the factor Xa active site, a key interaction that contributes to both potency and selectivity [1]. The C5-bromo handle allows for elaboration of the P1 or P4 moieties to further optimize potency and pharmacokinetic properties. The combination of the validated 7-F binding interaction and the synthetic flexibility at C5-Br makes this compound a strategic choice for serine protease inhibitor programs where both binding affinity and tunable PK properties are required [2].

Structure-Activity Relationship (SAR) Studies on Halogen-Dependent Target Engagement

For research programs investigating the role of halogen bonding, electronic effects, or steric bulk in target binding, CAS 1260381-83-6 provides a single scaffold that allows direct comparison of bromine vs. fluorine effects at adjacent positions. As demonstrated in the CB1 receptor SCRAs study, halogen type at the 5-position alone can alter EC₅₀ values by orders of magnitude depending on the head group context [1]. By starting from 5-bromo-7-fluoro-1H-indazole, medicinal chemists can independently probe the effects of C5 substitution (via Suzuki coupling) and C7 substitution (via SNAr or lithiation) while keeping the core scaffold constant. This systematic approach generates cleaner SAR data than using disparate scaffolds, accelerating the identification of optimal substitution patterns for a given biological target [2].

Metabolic Stability Optimization Through Strategic Fluorination

Lead optimization programs encountering rapid in vivo clearance due to CYP450-mediated oxidation at the indazole C7 position should incorporate 5-bromo-7-fluoro-1H-indazole as a building block for analog synthesis. The C7-fluoro substituent acts as a metabolic blocking group that prevents oxidative metabolism at that site while maintaining the indazole core's ability to engage in key hydrogen bonding interactions with target proteins [1]. This is particularly valuable for compounds intended for oral administration where first-pass metabolism is a concern. The presence of the C5-Br handle allows simultaneous exploration of potency-enhancing substituents without compromising the metabolic stability advantage conferred by the 7-F group [2].

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